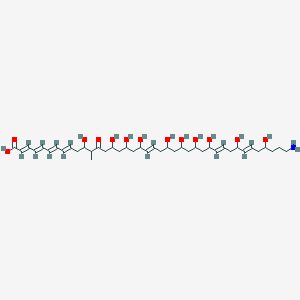
7-Méthoxynaphtalène-1-carbonitrile
Vue d'ensemble
Description
7-Methoxynaphthalene-1-carbonitrile is a chemical compound that belongs to the class of naphthalene derivatives. It is a white crystalline solid used in various fields such as medical research, environmental research, and industrial research. This compound is known for its unique structure, which includes a methoxy group attached to the naphthalene ring and a nitrile group at the first position.
Applications De Recherche Scientifique
7-Methoxynaphthalene-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxynaphthalene-1-carbonitrile can be achieved through several methods. One common method involves the use of 7-methoxy tetralin-1-ketone as the main initial raw material. The process includes dehydrated acetonitrile synthesis and dehydrogenated aromatization, where a single reaction solvent is adopted in a two-step reaction using a one-pot process. This method has mild reaction conditions and simple process operations, with an overall yield of over 94 percent .
Another method involves the reaction of 7-methoxynaphthalene-1-formic acid with borane to reduce it to 7-methoxynaphthalene-1-methyl alcohol. This intermediate is then chlorinated using sulfur oxychloride, followed by a substitution reaction with potassium cyanide to form 7-Methoxynaphthalene-1-carbonitrile. This method has an overall yield of 76 percent .
Industrial Production Methods
Industrial production of 7-Methoxynaphthalene-1-carbonitrile typically follows the same synthetic routes as described above, with optimizations for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxynaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or strong acids can facilitate substitution reactions.
Major Products Formed
Oxidation: 7-Methoxynaphthalene-1-carboxylic acid.
Reduction: 7-Methoxynaphthalene-1-amine.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Mécanisme D'action
The mechanism of action of 7-Methoxynaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The methoxy and nitrile groups play crucial roles in its reactivity and interactions. For example, the nitrile group can act as a nucleophile in various reactions, while the methoxy group can influence the compound’s electronic properties and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-naphthalene-1-carbonitrile: Similar structure but with the methoxy group at the sixth position.
7-Methoxynaphthalene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
7-Methoxynaphthalene-1-carbonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both methoxy and nitrile groups provides a versatile platform for various chemical transformations and applications in different fields.
Propriétés
IUPAC Name |
7-methoxynaphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAKVWPTULZNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2C#N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462948 | |
| Record name | 7-methoxynaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158365-54-9 | |
| Record name | 7-methoxynaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
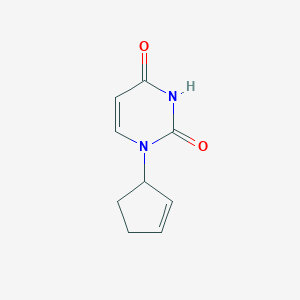


![3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one](/img/structure/B119057.png)
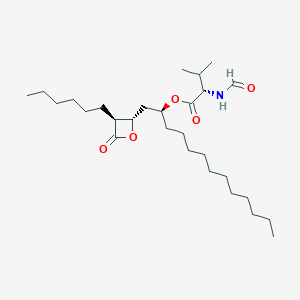
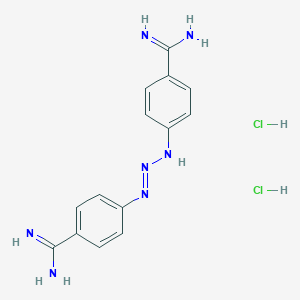
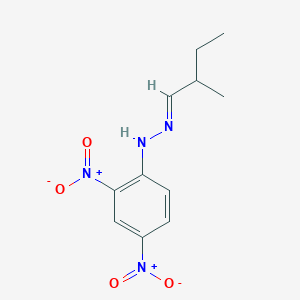
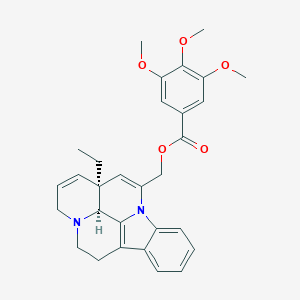



![2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol](/img/structure/B119081.png)

